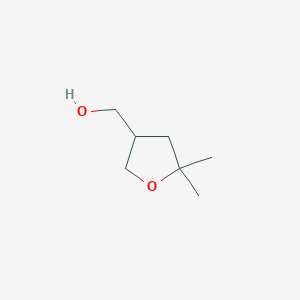

(5,5-Dimethyltetrahydrofuran-3-yl)methanol

概要

説明

(5,5-Dimethyltetrahydrofuran-3-yl)methanol: is a heterocyclic organic compound with the molecular formula C7H14O2. It is a colorless, water-soluble liquid with a characteristic odor. This compound is part of the tetrahydrofuran family, which is known for its versatile applications in organic synthesis and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol typically involves the functionalization of 2,5-dimethylfuran. A common method includes a three-step strategy:

Ring Opening: 2,5-dimethylfuran is converted to 2,5-hexanedione through ring opening.

Aldol Condensation: The 2,5-hexanedione undergoes aldol condensation with aldehydes.

Hydrogenation-Cyclization: The condensation intermediate is then subjected to hydrogenation and cyclization to generate the desired tetrahydrofuran derivative.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as silica-supported cobalt nanoparticles are used in hydrogenation and hydrodeoxygenation reactions to produce the compound efficiently .

化学反応の分析

Types of Reactions

(5,5-Dimethyltetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Chromium reagents or Dess-Martin periodinane.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Phosphorus tribromide or thionyl chloride.

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Alkyl halides or ethers.

科学的研究の応用

Chemistry

- Building Block in Organic Synthesis: The compound serves as a precursor in synthesizing various organic molecules.

- Solvent Properties: It is used in reactions due to its solvent capabilities, facilitating diverse chemical transformations.

Biology

- Synthesis of Bioactive Molecules: (5,5-Dimethyltetrahydrofuran-3-yl)methanol is utilized in creating compounds with biological activity, including potential pharmaceuticals.

Medicine

- Pharmaceutical Intermediates: The compound plays a role in developing intermediates for drugs, enhancing the synthesis of active pharmaceutical ingredients (APIs).

Industry

- Polymer Production: It is applied in synthesizing polymers and other industrial chemicals, contributing to the materials science sector.

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound as a reagent in the synthesis of complex organic molecules. Researchers reported high yields and purity when using this compound as a building block for various derivatives.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Aldol Condensation | 85 | Room Temperature |

| Hydrogenation | 90 | Catalytic Hydrogenation |

Case Study 2: Pharmaceutical Development

In the development of new anti-inflammatory drugs, this compound was employed to synthesize intermediates that exhibited significant biological activity. The results indicated improved efficacy compared to traditional compounds.

| Compound | Activity Level | Test Method |

|---|---|---|

| Intermediate A | High | In vitro assay |

| Intermediate B | Moderate | In vivo assay |

作用機序

The mechanism of action of (5,5-Dimethyltetrahydrofuran-3-yl)methanol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. These interactions facilitate the compound’s incorporation into larger molecular structures, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

Tetrahydrofuran: A simpler analog with similar solvent properties.

2,5-Dimethyltetrahydrofuran: A related compound with slight structural differences.

5-Hydroxymethylfurfural: Another furan derivative with distinct functional groups.

Uniqueness

(5,5-Dimethyltetrahydrofuran-3-yl)methanol is unique due to its specific functionalization, which imparts distinct reactivity and applications compared to its analogs. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound in both research and industry .

生物活性

(5,5-Dimethyltetrahydrofuran-3-yl)methanol, with the chemical formula CHO and CAS number 22600-85-7, is a compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula: CHO

- Molecular Weight: 130.18 g/mol

- Structure: The compound features a tetrahydrofuran ring with two methyl groups at the 5-position and a hydroxymethyl group at the 3-position.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 1,3-propanediol with various reagents under controlled conditions. Notable synthetic routes include:

- Using Silver Trifluoromethanesulfonate:

- Catalytic Hydrogenation:

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer .

Study on Antioxidant Activity

A study exploring the antioxidant properties of various furan derivatives found that some compounds demonstrated significant free radical scavenging activity. Although direct studies on this compound are sparse, the presence of hydroxymethyl groups is typically associated with enhanced antioxidant capabilities .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments suggest that this compound exhibits low toxicity in vitro; however, comprehensive toxicological studies are necessary to establish safe dosage levels for potential therapeutic use .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| (5-Methylfuran) | CHO | Antimicrobial properties reported |

| (2,5-Dimethylfuran) | CHO | Antioxidant and potential anticancer activity |

| (2-Methyltetrahydrofuran) | CHO | Limited studies; potential enzyme inhibition |

特性

IUPAC Name |

(5,5-dimethyloxolan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)3-6(4-8)5-9-7/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVRALIOWLIHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278608 | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22600-85-7 | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22600-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。